4-ethyl-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Overview
Description
4-ethyl-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole, commonly referred to as EMTPT, is a heterocyclic compound that has been studied for its potential applications in the fields of organic synthesis, drug discovery, and materials science. EMTPT has been found to be a highly reactive and versatile building block for the synthesis of a variety of compounds, including those with medicinal and biological activity. In addition, EMTPT has been used in the synthesis of a wide range of materials, including polymers and monomers.
Scientific Research Applications
Corrosion Inhibition
Triazole derivatives are extensively studied for their potential as corrosion inhibitors for different metals in various environments. For example, Allam (2007) evaluated triazole derivatives for the corrosion of muntz alloy in acidic and neutral solutions, finding these compounds to exhibit physisorption mode of adsorption and good inhibition efficiency (Allam, 2007). Similarly, Sudheer and Quraishi (2013) investigated triazole derivatives as corrosion inhibitors for copper in hydrochloric acid medium, demonstrating high inhibition efficiency and suggesting a potential protective mechanism against corrosion (Sudheer & Quraishi, 2013).
Molecular Synthesis and Characterization
The synthesis and characterization of triazole derivatives also represent a significant area of research. Ahmed et al. (2020) reported the synthesis of ethyl 2-triazolyl-2-oxoacetate derivatives, analyzing their π-hole tetrel bonding interactions and demonstrating the influence of substituents on molecular interaction energies (Ahmed et al., 2020). Özil et al. (2015) focused on the microwave-promoted synthesis of 1,2,4-triazole derivatives, evaluating their antimicrobial, anti-lipase, and antiurease activities, highlighting the versatility of triazole derivatives in various biological applications (Özil et al., 2015).
Antimicrobial Activities
Triazole derivatives have been synthesized and tested for their antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some derivatives to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). This underscores the potential of triazole derivatives in developing new antimicrobial agents.
Advanced Material Applications
The applications of triazole derivatives extend into the realm of advanced materials and catalysis. For instance, the synthesis and fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers have been explored for potential use in fluorescent materials, with studies showing promising dual emission properties in certain solvents (Kamalraj, Senthil, & Kannan, 2008).
properties
IUPAC Name |
4-ethyl-5-methyl-1-prop-2-ynyltriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-4-6-11-7(3)8(5-2)9-10-11/h1H,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHLVVZGVQZAOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=N1)CC#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.